4-methoxy-3,5-dimethyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methoxy-3,5-dimethyl-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S2/c1-14-10-17(11-15(2)19(14)24-3)26(22,23)20-12-18(16-6-9-25-13-16)21-7-4-5-8-21/h6,9-11,13,18,20H,4-5,7-8,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLMJRIEWWESJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC(C2=CSC=C2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-3,5-dimethyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H26N2O3S
- Molecular Weight : 326.5 g/mol
- CAS Number : 953141-81-6
Biological Activity Overview
The compound exhibits a range of biological activities, primarily focusing on anticancer properties. Its structure suggests potential interactions with various biological targets, including enzymes and receptors involved in cancer progression.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against several cancer cell lines. For instance, it has shown significant cytotoxic effects in vitro against:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | |
| A549 (Lung Cancer) | 1.15 | |
| HeLa (Cervical Cancer) | 2.41 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency relative to established chemotherapeutics.
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : Flow cytometry assays have demonstrated that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of p53 expression levels, which are critical in regulating cell death pathways .
- Inhibition of Cell Proliferation : The compound's ability to inhibit proliferation is linked to its interaction with specific molecular targets involved in cell cycle regulation. Studies suggest that it may interfere with key signaling pathways that promote tumor growth .
- Receptor Interactions : Molecular docking studies indicate strong hydrophobic interactions between the compound and various receptor sites, which could enhance its binding affinity and efficacy against cancer cells .
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- Study on MCF-7 Cells : A study reported that treatment with the compound resulted in a marked increase in apoptotic cells compared to control groups, with a significant upregulation of pro-apoptotic markers .
- Combination Therapy Assessments : Research has also explored the effects of combining this sulfonamide with other chemotherapeutics, revealing synergistic effects that enhance overall cytotoxicity while potentially reducing side effects associated with higher doses of standard therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues from Literature
The provided evidence includes several sulfonamide derivatives with distinct substituents. Below is a comparative analysis based on structural motifs and synthesis pathways:
Functional Group Impact
- Thiophene vs.
- Pyrrolidine vs. Oxazolidine : Pyrrolidine’s flexibility contrasts with the rigid oxazolidine ring in the patent compound , which could influence conformational stability in target interactions.
- Methoxy-Methyl Substitution : The 4-methoxy-3,5-dimethyl substitution on the benzene ring is shared with other sulfonamides , suggesting a role in modulating solubility and steric hindrance.
Q & A
Basic: What are the key considerations for synthesizing 4-methoxy-3,5-dimethyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide?
Methodological Answer:
The synthesis involves multi-step reactions:
Core Formation : Start with 4-methoxy-3,5-dimethylbenzenesulfonyl chloride. React with a secondary amine (e.g., 2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylamine) in anhydrous ethanol under reflux with catalytic acetic acid to form the sulfonamide bond .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Confirm purity via HPLC (C18 column, methanol/water mobile phase) .
Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and reaction time (4–6 hours) to mitigate side reactions like incomplete substitution .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- NMR : Use H and C NMR (DMSO-d6) to verify substituent positions (e.g., thiophen-3-yl protons at δ 7.2–7.5 ppm, pyrrolidine N-CH2 at δ 2.5–3.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]) with <2 ppm error .
- Purity Assessment :
- HPLC-DAD : Monitor impurities at 254 nm; aim for >98% purity .
Advanced: How can experimental design (DoE) optimize synthesis yield and purity?
Methodological Answer:
Apply Design of Experiments (DoE) to identify critical factors:
Variables : Temperature (60–100°C), solvent polarity (ethanol vs. DMF), and catalyst loading (0.5–2% acetic acid).
Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions. For example, higher polarity solvents (DMF) may improve amine solubility but increase side reactions .
Validation : Perform triplicate runs under predicted optimal conditions (e.g., 80°C, ethanol, 1% catalyst) to confirm reproducibility .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions often arise from:
Assay Variability : Standardize protocols (e.g., enzyme inhibition assays at pH 7.4, 37°C) and use internal controls (e.g., known inhibitors) .
Compound Stability : Test degradation under assay conditions (e.g., LC-MS monitoring for hydrolysis products) .
Structural Analogues : Compare activity with derivatives (e.g., replacing thiophen-3-yl with furan) to identify pharmacophore contributions .
Advanced: What computational strategies predict target interactions for this sulfonamide?
Methodological Answer:
Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., carbonic anhydrase). Focus on sulfonamide-Zn coordination and hydrophobic interactions with the thiophene group .
MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Analyze RMSD (<2 Å) and hydrogen bond occupancy .
ADME Prediction : SwissADME to evaluate bioavailability (e.g., LogP ~3.5, TPSA ~90 Ų) and prioritize in vitro testing .
Advanced: How to address stability challenges during long-term storage?
Methodological Answer:
- Storage Conditions :
- Stability Monitoring :
- Forced Degradation Studies : Expose to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks. Quantify degradation via LC-MS .
Advanced: What strategies validate the compound’s selectivity in complex biological matrices?
Methodological Answer:
SPE Cleanup : Use Oasis HLB cartridges (pre-conditioned with methanol/water) to isolate the compound from cell lysates or serum .
LC-MS/MS Quantification : MRM transitions (e.g., m/z 450→132 for quantification, 450→98 for confirmation) to minimize matrix interference .
Cross-Reactivity Testing : Screen against related targets (e.g., sulfonamide-binding enzymes) using competitive binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
